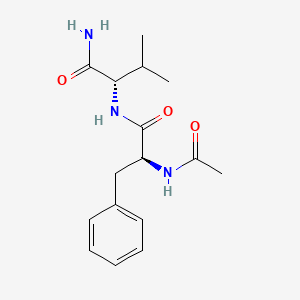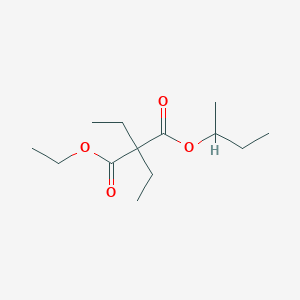
Malonic acid, diethyl-, ethyl isobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malonic acid, diethyl-, ethyl isobutyl ester is an organic compound that belongs to the family of malonic esters. These esters are derivatives of malonic acid, which is a dicarboxylic acid. The compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of malonic acid, diethyl-, ethyl isobutyl ester typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide. This forms an enolate ion, which then undergoes nucleophilic substitution with an alkyl halide, such as ethyl isobutyl bromide, to form the desired ester .
Industrial Production Methods
Industrially, malonic acid esters are produced by the hydrolysis of dimethyl or diethyl malonate. This process can also involve the fermentation of glucose .
Analyse Des Réactions Chimiques
Types of Reactions
Malonic acid, diethyl-, ethyl isobutyl ester undergoes several types of reactions, including:
Alkylation: The enolate ion formed from the ester can react with alkyl halides to form alkylated products.
Hydrolysis: The ester can be hydrolyzed to form malonic acid, which can then undergo decarboxylation to yield acetic acid.
Decarboxylation: Heating the ester leads to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide is commonly used for deprotonation.
Alkyl Halides: Ethyl isobutyl bromide is used for alkylation.
Major Products
Alkylated Malonic Esters: Formed through alkylation reactions.
Substituted Acetic Acids: Formed through decarboxylation.
Applications De Recherche Scientifique
Malonic acid, diethyl-, ethyl isobutyl ester has several applications in scientific research:
Organic Synthesis: Used in the synthesis of barbiturates, sedatives, and anticonvulsants.
Polyester Production: Acts as a precursor for specialty polyesters and alkyd resins.
Pharmaceuticals: Involved in the synthesis of various medicinal compounds.
Mécanisme D'action
The mechanism of action for malonic acid, diethyl-, ethyl isobutyl ester involves several steps:
Deprotonation: The ester is deprotonated by a strong base to form an enolate ion.
Nucleophilic Substitution: The enolate ion undergoes nucleophilic substitution with an alkyl halide.
Hydrolysis and Decarboxylation: The ester is hydrolyzed to form malonic acid, which then undergoes decarboxylation to yield a substituted acetic acid
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid.
Ethyl Acetoacetate: Similar in structure but forms ketones instead of carboxylic acids
Uniqueness
Malonic acid, diethyl-, ethyl isobutyl ester is unique due to its specific alkylation pattern and its ability to form substituted acetic acids through decarboxylation. This makes it particularly useful in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
63917-09-9 |
|---|---|
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1-O-butan-2-yl 3-O-ethyl 2,2-diethylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-10(5)17-12(15)13(7-2,8-3)11(14)16-9-4/h10H,6-9H2,1-5H3 |
Clé InChI |
KIXXIXABYBOQEB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)C(CC)(CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


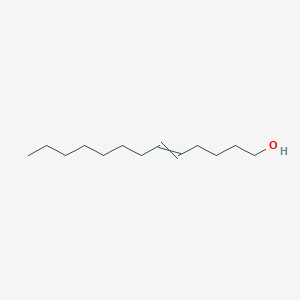
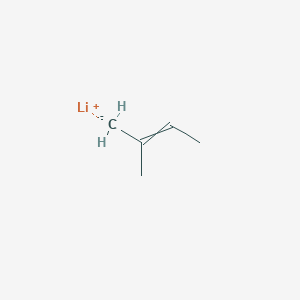
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
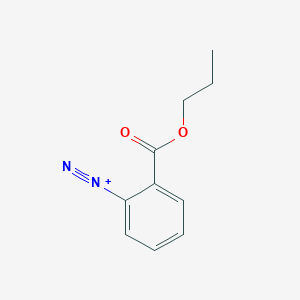

![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
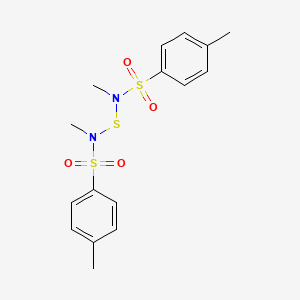

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
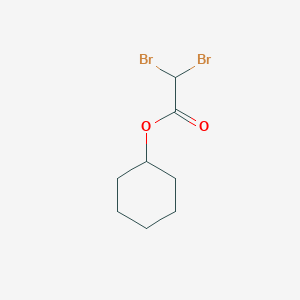
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
